molecular formula C18H20BrNO2 B5031525 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide

Cat. No.: B5031525
M. Wt: 362.3 g/mol
InChI Key: UXQDAHISTWIADM-UHFFFAOYSA-N
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Description

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom at the 6-position of a methoxynaphthalene ring, which is linked to a cyclopentylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide typically involves the bromination of 2-methoxynaphthalene followed by acylation and subsequent amide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxynaphthalene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-bromo-2-formylnaphthalen-1-yl)-N-cyclopentylacetamide.

    Reduction: Formation of 2-(2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide.

    Substitution: Formation of 2-(6-substituted-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including anti-tumor and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and resulting in the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide
  • 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide
  • 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide

Uniqueness

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-22-17-9-6-12-10-13(19)7-8-15(12)16(17)11-18(21)20-14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQDAHISTWIADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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